N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
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Description
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a useful research compound. Its molecular formula is C24H30N4OS and its molecular weight is 422.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Quinazoline derivatives have been synthesized and evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria. For instance, the synthesis of phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate was explored for its potential in vitro antibacterial properties, demonstrating the chemical versatility and pharmacological relevance of quinazoline frameworks in developing new antimicrobial agents (Sri et al., 2014).
Antitumor and Pro-apoptotic Effects
Quinazoline derivatives also show promise in antitumor research, with some compounds exhibiting pro-apoptotic activities. For example, novel 4-anilinoquinazoline derivatives have been investigated for their cytotoxic effects on cancer cell lines, highlighting the potential of quinazoline compounds in oncology research and their mechanisms of inducing tumor cell death through apoptosis (Devegowda et al., 2016).
Antimycobacterial Activities
The development of quinazoline-based compounds extends into the treatment of infectious diseases, such as tuberculosis. Research into hydroxyethylsulfonamides derived from quinazoline has shown potential antimycobacterial activity, suggesting the applicability of these compounds in treating mycobacterial infections (Moreth et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Quinazoline derivatives have been synthesized to act as enzyme inhibitors, with applications ranging from the treatment of diabetes to cancer. For instance, compounds with benzodioxane and acetamide moieties have been evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase, showcasing the potential of quinazoline derivatives in addressing various health conditions through enzyme inhibition (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4OS/c1-18(15-16-19-10-4-2-5-11-19)26-22(29)14-6-3-9-17-25-23-20-12-7-8-13-21(20)27-24(30)28-23/h2,4-5,10-11,18,20-21,23,25H,3,6-9,12-17H2,1H3,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOPKCAAPLVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCNC2C3CCCCC3NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.